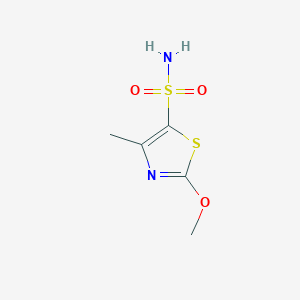
2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide is a chemical compound with the molecular formula C5H8N2O3S2 and a molecular weight of 208.26 . It is a derivative of thiazole, a five-membered heterocyclic compound that contains one sulfur and one nitrogen atom .
Molecular Structure Analysis
Thiazole, the core structure of 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide, is a planar ring. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Huckel’s rule condition for a minimum of six pi (π) electrons . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, and others . The specific chemical reactions involving 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has led to the synthesis of new classes of compounds derived from thiazole-based sulfonamides, demonstrating significant potential in biological applications. For instance, a study by Patel, Purohit, and Rajani (2014) introduced a new class of thiazolopyrimidine-based sulfonamides synthesized from 2-methoxy benzoic acid. These compounds were evaluated for their antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity, showing promising results as agents to combat microbial infections (Patel, Purohit, & Rajani, 2014).
Anticancer Potential
Another study highlighted the synthesis of novel thiophene derivatives incorporating sulfonamide and other moieties, showing significant cytotoxic activities against the human breast cancer cell line (MCF7). This research suggests the potential use of these compounds as anticancer agents, with some derivatives showing higher activity than the control drug, doxorubicin (Ghorab, Bashandy, & Alsaid, 2014).
Photodynamic Therapy Application
In the realm of photodynamic therapy, a study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yields, making them suitable for Type II photodynamic therapy applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Sulfonamide derivatives of thiazolidin-4-ones were synthesized and evaluated for their anticonvulsant activity. This study by Siddiqui et al. (2010) revealed that many of the synthesized compounds showed significant activity in animal models, indicating their potential as leads for anticonvulsant drug development (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Orientations Futures
Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities. Therefore, the future directions for 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide could involve further exploration of its potential applications in these areas .
Propriétés
IUPAC Name |
2-methoxy-4-methyl-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S2/c1-3-4(12(6,8)9)11-5(7-3)10-2/h1-2H3,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJZBJOYAWXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[Ethyl(methyl)amino]phenyl}methanol](/img/structure/B2892126.png)
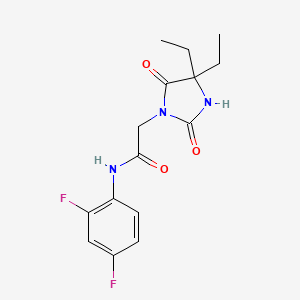
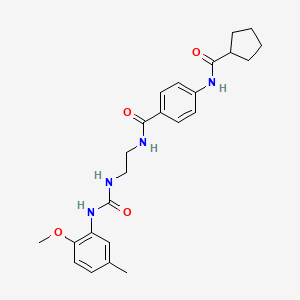
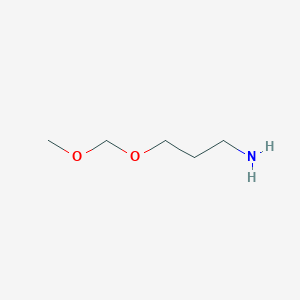
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanesulfonamide](/img/structure/B2892135.png)
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B2892136.png)
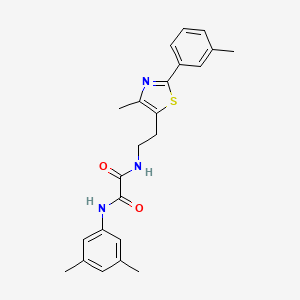
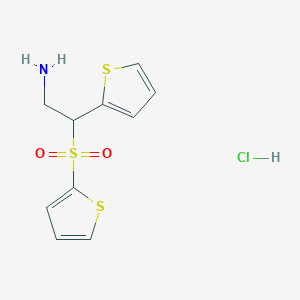
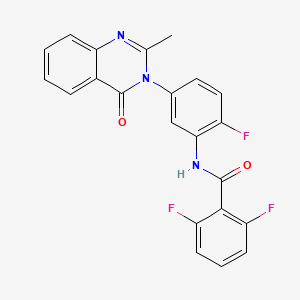
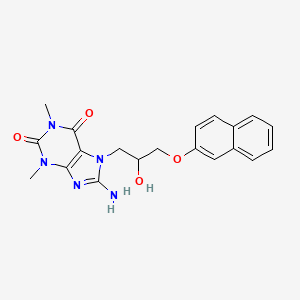
![methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2892142.png)
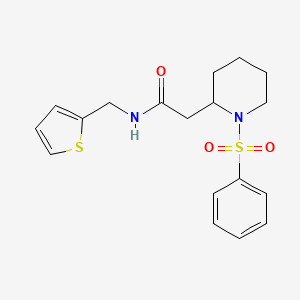
![Oxiran-2-yl-[4-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B2892145.png)
